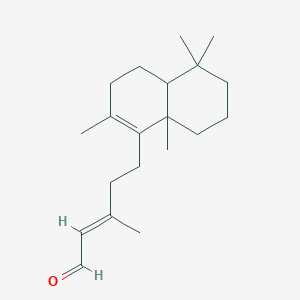

3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al

Descripción general

Descripción

3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al is a complex organic compound with a molecular formula of C20H32O. It belongs to the class of naphthalene derivatives and is characterized by its intricate structure, which includes a naphthalene ring system with multiple methyl groups and a penten-1-al functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthalene core One common approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the naphthalene skeleton

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

Reduction: : The compound can be reduced to form alcohols or alkanes.

Substitution: : The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Carboxylic acids

Reduction: : Alcohols or alkanes

Substitution: : Substituted naphthalenes with different functional groups

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C22H38O

- Molecular Weight: 334.5359 g/mol

- CAS Registry Number: 613673-52-2

- IUPAC Name: 3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al

Fragrance Industry

The compound is utilized in the fragrance industry due to its pleasant scent profile. It is a component of various synthetic fragrances and has been studied for its olfactory properties. The compound is related to octahydrotetramethyl-naphthalenyl ethanone (OTNE), which is known for its use in perfumes and personal care products .

Toxicology Studies

Research has been conducted on the toxicity of this compound. A notable study evaluated its effects when administered dermally to laboratory animals. The findings indicated that while there were some adverse effects observed at high doses, the compound generally exhibited low toxicity levels .

| Study Type | Organism | Findings |

|---|---|---|

| Dermal Toxicity | Rats | Low toxicity at standard doses |

| Dermal Toxicity | Mice | Similar low toxicity observed |

Studies have indicated potential biological activities of the compound. Its structural similarity to other naphthalene derivatives suggests it may possess antimicrobial and anti-inflammatory properties. Further research is needed to explore these activities comprehensively .

Cosmetic Applications

The compound is also explored in cosmetic formulations due to its fragrance properties and potential skin benefits. Its safety profile makes it a candidate for inclusion in various cosmetic products .

Case Study 1: Fragrance Development

A study focused on developing a new line of fragrances using octahydrotetramethyl compounds highlighted the effectiveness of incorporating this compound as a key ingredient to enhance scent longevity and complexity in perfumes.

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment published by the National Toxicology Program (NTP), the compound was evaluated for potential carcinogenic effects. The study concluded that while there were some observable effects at high exposure levels in animal models, the overall risk was low under typical usage conditions .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, but often include binding to specific sites on proteins or altering cellular processes.

Comparación Con Compuestos Similares

This compound is unique due to its specific structural features, such as the presence of multiple methyl groups and the penten-1-al functional group. Similar compounds include other naphthalene derivatives and related organic molecules. the exact arrangement of substituents and functional groups sets this compound apart.

List of Similar Compounds

Naphthalene derivatives

Other substituted naphthalenes

Related organic molecules with similar functional groups

Actividad Biológica

3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al is a complex organic compound with the molecular formula C20H32O. This compound belongs to the class of naphthalene derivatives and features a unique structure that contributes to its biological activity. Understanding its biological properties is essential for potential applications in pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure includes a naphthalene core with multiple methyl groups and a penten-1-al functional group. The intricate arrangement of its atoms influences its interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that naphthalene derivatives exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Naphthalene derivatives have shown effectiveness against various bacterial strains. A study found that certain structural analogs demonstrated moderate to significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Similar compounds have been reported to possess antifungal activity against species like Candida albicans. The presence of multiple methyl groups enhances lipophilicity, which is often correlated with increased antimicrobial effects .

Enzyme Inhibition

The inhibition of enzymes such as cholinesterases is another area where this compound may exhibit activity:

- Butyrylcholinesterase (BChE) Inhibition : Compounds structurally similar to 3-Methyl-5-(...) have been shown to inhibit BChE with IC50 values comparable to known inhibitors like physostigmine. This suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction occurs .

Cytotoxicity

Research has also explored the cytotoxic effects of naphthalene derivatives on cancer cell lines:

- Cancer Cell Lines : Some studies indicate that certain naphthalene derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various naphthalene derivatives was conducted to evaluate their antimicrobial activity. The study utilized disc diffusion methods against multiple bacterial strains. Results indicated that compounds with higher lipophilicity exhibited stronger antibacterial effects.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| 3-Methyl-5-(...) | Klebsiella pneumoniae | 15 |

Case Study 2: Cholinesterase Inhibition

In another study focusing on enzyme inhibition, 3-Methyl-5-(...) was assessed for its ability to inhibit BChE and acetylcholinesterase (AChE). The results were promising:

| Enzyme | IC50 Value (µM) |

|---|---|

| Butyrylcholinesterase (BChE) | 46.42 |

| Acetylcholinesterase (AChE) | 157.31 |

These findings suggest that the compound could be a candidate for further development in treating conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

(E)-5-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,14,18H,6-10,12-13H2,1-5H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYNLAVXJVCXNM-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2(CCCC(C2CC1)(C)C)C)CC/C(=C/C=O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-13-5 | |

| Record name | 3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.